molecular formula C13H9Cl2NO3 B15081983 (3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione

(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B15081983
M. Wt: 298.12 g/mol
InChI Key: LSYYQTYIGSECMS-UHFFFAOYSA-N
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Description

(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione typically involves the reaction of 3,4-dichloroaniline with a suitable aldehyde under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the pyran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione is unique due to its specific combination of a dichlorophenyl group and a pyran ring, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)iminomethyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C13H9Cl2NO3/c1-7-4-12(17)9(13(18)19-7)6-16-8-2-3-10(14)11(15)5-8/h2-6,17H,1H3

InChI Key

LSYYQTYIGSECMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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